adamantan-1-ylmethyl N-ethylcarbamate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-adamantylmethyl N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-15-13(16)17-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXITTNFSSJVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of Adamantyl-Containing Carbamates
The formation of the carbamate (B1207046) group attached to the adamantane (B196018) scaffold can be achieved through several distinct pathways. These methods often involve the generation of a reactive intermediate such as an isocyanate, which is then trapped by an appropriate nucleophile.
Phosgenation and Non-Phosgene Routes
Historically, the synthesis of carbamates has heavily relied on the use of phosgene (B1210022) (COCl₂) and its derivatives. In a typical phosgenation route, an alcohol is reacted with phosgene to form a chloroformate, which subsequently reacts with an amine to yield the desired carbamate. For adamantan-1-ylmethyl N-ethylcarbamate, this would involve the reaction of adamantan-1-ylmethanol with phosgene to produce adamantan-1-ylmethyl chloroformate, followed by a reaction with ethylamine (B1201723).
However, due to the high toxicity and hazardous nature of phosgene, significant research has been dedicated to developing safer, non-phosgene alternatives. chemrxiv.org These methods often utilize other C1 sources like carbon dioxide, dialkyl carbonates, or urea (B33335). chemrxiv.orgorganic-chemistry.orgmasterorganicchemistry.com For instance, a plausible non-phosgene route to this compound could involve the reaction of adamantan-1-ylmethanol with an activating agent in the presence of ethylamine and a carbon dioxide source. Another approach is the reaction of adamantan-1-ylmethanol with ethyl isocyanate, which can be generated through non-phosgene methods.
| Route | Reagents | Intermediate | Description |
| Phosgenation | Adamantan-1-ylmethanol, Phosgene, Ethylamine | Adamantan-1-ylmethyl chloroformate | A two-step process involving a highly toxic reagent. |
| Non-Phosgene | Adamantan-1-ylmethanol, Ethyl isocyanate | - | Direct reaction of an alcohol with an isocyanate. |
| Non-Phosgene | Adamantan-1-ylmethanol, CO₂, Ethylamine | Activated alcohol | Utilizes a safe and abundant C1 source. |
| Non-Phosgene | Adamantan-1-ylmethanol, Urea | - | Carbamoylation using urea as the nitrogen and carbonyl source. |
Curtius Rearrangement Approaches for Adamantyl Isocyanates and Subsequent Carbamate Formation
The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into isocyanates, which are key intermediates in the synthesis of carbamates. researchgate.netorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas. researchgate.netorganic-chemistry.org The resulting isocyanate can then be trapped in situ with an alcohol to form the corresponding carbamate.
For the synthesis of adamantyl carbamates, this approach typically starts from an adamantane-containing carboxylic acid. For instance, adamantane-1-carboxylic acid or adamantane-1-acetic acid can be converted to their respective acyl azides, which then undergo the Curtius rearrangement to yield 1-adamantyl isocyanate or 1-adamantylmethyl isocyanate. researchgate.net Subsequent reaction with an alcohol, such as ethanol, would produce the corresponding ethyl carbamate. A one-step method for the preparation of adamantyl-containing isocyanates from their corresponding carboxylic acids has been developed, which involves the treatment of the acid with thionyl chloride to form the acid chloride, followed by reaction with sodium azide in boiling toluene. researchgate.net This method avoids the isolation of the potentially explosive acyl azide intermediate. researchgate.net
| Starting Material | Key Reagents | Intermediate | Product Type | Yield (%) | Reference |
| Adamantanecarboxylic acids | Thionyl chloride, Sodium azide | Adamantyl isocyanate | Adamantyl isocyanate | 83-94 | researchgate.net |
| Adamantaneacetic acids | Thionyl chloride, Sodium azide | Adamantylmethyl isocyanate | Adamantylmethyl isocyanate | 83-94 | researchgate.net |
One-Pot Synthetic Protocols for Carbamate Derivatives
Modern organic synthesis emphasizes the development of one-pot procedures to improve efficiency, reduce waste, and simplify purification processes. Several one-pot methods for the synthesis of carbamates have been reported and can be adapted for adamantyl derivatives. For example, a one-pot synthesis of O-aryl carbamates involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from amines and triphosgene, followed by reaction with a phenol. A similar strategy could be envisioned for the synthesis of this compound, where adamantan-1-ylmethanol would act as the nucleophile.
Another one-pot approach for the synthesis of carbamates involves the reaction of a carboxylic acid, an amine, and a chloroformate in the presence of a coupling agent. Furthermore, one-pot procedures for the synthesis of adamantane derivatives have been described, which could potentially be combined with carbamate formation steps. For instance, a one-pot method for preparing substituted 3-carboxymethyl-1-adamantylcarboxylic acids has been reported, starting from 1-hydroxyl derivatives of adamantane. Such functionalized adamantanes could then be converted to the desired carbamates in a subsequent step or potentially in a continuous one-pot process.
Functionalization of the Adamantane Core
The rigid and sterically hindered nature of the adamantane cage presents unique challenges and opportunities for its functionalization. Directing reactions to specific positions on the adamantane core is crucial for the synthesis of precursors for more complex derivatives like this compound.
Selective C–H Functionalization of Diamondoids for Carbamate Precursors
Direct C–H functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of unactivated C–H bonds into valuable functional groups. The adamantane molecule, with its distinct tertiary and secondary C–H bonds, has often been used as a model substrate for developing new C–H functionalization methodologies. Selective functionalization of the adamantane core can provide precursors for the synthesis of carbamates. For example, the introduction of a hydroxymethyl group at the 1-position of adamantane would yield adamantan-1-ylmethanol, a direct precursor for this compound.
Various methods for the selective C–H functionalization of adamantane have been developed, including radical-based reactions and transition-metal-catalyzed processes. These reactions can introduce a range of functional groups, such as hydroxyl, amino, and carboxyl groups, which can then be further elaborated to the desired carbamate.
Photocatalytic Approaches in Adamantane Functionalization
Photocatalysis has gained significant attention in recent years as a mild and efficient method for promoting a wide range of organic transformations, including C–H functionalization. Visible-light photocatalysis has been successfully applied to the functionalization of adamantane and other diamondoids. These methods often involve the generation of radical intermediates under mild conditions, allowing for high selectivity.
For instance, photocatalytic methods have been developed for the direct C–H amination of alkanes, which could be a potential route to introduce a nitrogen-containing functional group onto the adamantane core. This amino group could then be converted to a carbamate. Additionally, photocatalytic C–H functionalization can be used to introduce other functional groups that serve as handles for further derivatization to carbamate precursors. The use of different photocatalysts and reaction conditions can allow for the selective functionalization of either the tertiary or secondary C–H bonds of the adamantane cage, providing access to a variety of substituted adamantane derivatives.
Ring Contraction and Rearrangement Studies
The rigid cage-like structure of adamantane provides a unique platform for studying skeletal rearrangements. Adamantane carbamates, including this compound and its analogs, have been identified as effective precursors for inducing ring contraction to the less symmetrical noradamantane framework, which is a valuable building block in medicinal chemistry and materials science. nih.govrsc.org
Conversion of Adamantane Carbamates to Noradamantane Derivatives
A key methodology for the conversion of adamantane carbamates to noradamantane derivatives involves a triflic acid-promoted cascade reaction. rsc.org This process begins with the decarboxylation of the carbamate, which then triggers a rearrangement of the adamantane skeleton to form a noradamantane iminium salt. rsc.orgrsc.org This transformation represents a significant synthetic strategy, as it allows for the preparation of noradamantane compounds from readily available adamantane precursors like adamantan-1-ol. nih.govresearchgate.net
The reaction is typically a one-pot, two-step synthesis. The first step is the acid-promoted decarboxylation and rearrangement, followed by a second step where the resulting iminium salt is reduced. nih.govrsc.org For instance, the decarboxylation and rearrangement of a model cyclic carbamate derived from adamantan-1-ol were optimized using trifluoromethanesulfonic acid in 1,2,4-trichlorobenzene (B33124) at elevated temperatures. researchgate.net The resulting iminium salt intermediate was then reduced in the same pot using a reducing agent like lithium aluminium hydride (LiAlH₄). nih.govresearchgate.net
This method has been applied to various carbamates substituted on the adamantane cage, demonstrating its scope. researchgate.net The reaction conditions, such as temperature and time, can be adjusted for different N-substituted carbamates to achieve good yields of the corresponding noradamantane methylene (B1212753) amines. researchgate.net
Table 1: Reaction Scope for the Conversion of Adamantane Carbamates to Noradamantane Methylene Amines researchgate.net
| Starting Material (Carbamate) | Product (Noradamantane Methylene Amine) | Yield (%) | Reaction Conditions (Rearrangement) | Reaction Conditions (Reduction) |
|---|---|---|---|---|
| N-Unsubstituted Carbamate (from Adamantan-1-ol) | Noradamantane-3-methylene amine | Data not specified | 2 eq. TfOH, 1,2,4-trichlorobenzene, 120 °C, 4 h | LiAlH₄, 25 °C, 3 h |
| N-Methyl Carbamate | N-Methyl-noradamantane-3-methylene amine | Data not specified | TfOH, 140 °C, 16 h | LiAlH₄ |
| N-(2,2'-dichlorobenzyl) Carbamate | N-(2,2'-dichlorobenzyl)-noradamantane-3-methylene amine | Data not specified | TfOH, 140 °C, 16 h | LiAlH₄ |
Investigation of Iminium Salt Intermediates
The formation of a noradamantane carbaldiminium salt is a critical step in the ring contraction of adamantane carbamates. nih.gov This iminium moiety serves as a key intermediate that can be subsequently trapped or transformed. The rearrangement is understood to proceed through a nucleophilic 1,2-alkyl shift following the initial decarboxylation. nih.govrsc.org
The transient iminium salt can be reduced in situ to yield stable noradamantane methylene amines. rsc.orgrsc.org Lithium aluminium hydride (LiAlH₄) has been effectively used for this reduction. nih.govresearchgate.net
Furthermore, the iminium salt intermediate can be trapped by other nucleophiles. For example, in a Strecker-type reaction, trimethylsilyl (B98337) cyanide (TMSCN) can be used to trap the iminium salt, leading to the formation of α-amino nitrile precursors for non-biogenic α-amino acids. rsc.org This highlights the synthetic versatility of the iminium intermediate generated from the adamantane carbamate rearrangement. rsc.org
Studies have also explored the mechanism of the 1,2-alkyl shift by using substrates containing a leaving group adjacent to the amine. This allows for the separate investigation of the decarboxylation and rearrangement steps. The ring contraction in these systems can proceed under both acidic and basic conditions, analogous to aziridine (B145994) formation in flexible aliphatic systems. nih.gov
Table 2: Trapping of Noradamantane Iminium Salt Intermediate rsc.org
| Intermediate | Trapping Reagent | Product Type | Significance |
|---|---|---|---|
| Noradamantane Iminium Triflate (Int1-OTf) | LiAlH₄ | Noradamantane Methylene Amine | Reduction to a stable amine derivative. |
| Noradamantane Iminium Triflate (Int1-OTf) | TMSCN (Strecker Reaction) | α-Amino Nitrile | Precursor for the synthesis of non-biogenic α-amino acids. |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
A multi-faceted spectroscopic approach has been employed to comprehensively characterize adamantan-1-ylmethyl N-ethylcarbamate, ensuring an unambiguous confirmation of its chemical structure and providing insights into its vibrational and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies serve as fundamental tools for the structural determination of organic molecules. For this compound, the NMR spectra would be expected to exhibit characteristic signals corresponding to the adamantane (B196018) cage, the ethyl group, and the carbamate (B1207046) linkage.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct resonances for the protons of the adamantane moiety, typically appearing as broad multiplets in the upfield region. The methylene (B1212753) protons adjacent to the carbamate oxygen would likely appear as a singlet or a closely coupled system. The ethyl group would present a characteristic quartet for the methylene protons and a triplet for the methyl protons, with coupling constants indicative of their neighboring protons. The N-H proton of the carbamate group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide further structural confirmation. The adamantane cage would give rise to a set of signals corresponding to its methine and methylene carbons. The carbonyl carbon of the carbamate group would be observed at a characteristic downfield chemical shift. The carbons of the methylene bridge and the ethyl group would also show distinct resonances in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Adamantane-CH | ~2.0 | ~30-40 |
| Adamantane-CH₂ | ~1.5-1.8 | ~35-45 |
| -O-CH₂-Adamantane | ~3.5 | ~70 |
| N-H | Variable (broad) | - |
| -N-CH₂-CH₃ | ~3.2 (q) | ~36 |
| -N-CH₂-CH₃ | ~1.1 (t) | ~15 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopies, including IR and Raman, provide valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbamate group, typically observed in the range of 1680-1720 cm⁻¹. The N-H stretching vibration should appear as a distinct band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the adamantane and ethyl groups would be visible in the 2850-3000 cm⁻¹ region. Additionally, C-O and C-N stretching vibrations would contribute to the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy offers complementary information. The symmetric stretching of the adamantane cage often gives rise to a characteristic and strong Raman band. The C=O and C-N stretching vibrations of the carbamate moiety are also expected to be Raman active.
Table 2: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300-3500 | Weak |
| C-H Stretch (Adamantane, Ethyl) | 2850-3000 | Strong |
| C=O Stretch (Carbamate) | 1680-1720 | Moderate |
| C-N Stretch | 1200-1300 | Moderate |
Note: The exact frequencies can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As this compound lacks extensive chromophores, it is not expected to show significant absorption in the visible region. Any absorption would likely occur in the ultraviolet region, primarily due to n→π* and π→π* transitions associated with the carbonyl group of the carbamate functionality. The λmax would be expected to be in the short-wavelength UV region, typically below 250 nm.
Mass Spectrometry (MS, HRMS) for Molecular Identity Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at m/z corresponding to its molecular weight. Common fragmentation patterns would likely involve the cleavage of the carbamate bond, leading to fragments corresponding to the adamantylmethyl cation and the ethylcarbamate radical, or vice versa. The adamantyl cation (m/z 135) is a very stable fragment and is often a prominent peak in the mass spectra of adamantane derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of the compound, thereby confirming its molecular identity with a high degree of confidence.
X-ray Crystallography and Solid-State Structural Determination
While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state.
Analysis of Molecular Conformation in the Crystalline State
A single-crystal X-ray diffraction study of this compound would reveal crucial details about its solid-state conformation. This would include precise bond lengths, bond angles, and torsion angles within the molecule. The analysis would likely show the adamantane cage in its rigid, strain-free chair conformation. The conformation of the ethylcarbamate side chain would be of particular interest, including the planarity of the carbamate group and its orientation relative to the bulky adamantane moiety. Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the carbamate, would also be elucidated, providing insight into the crystal packing arrangement. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Intermolecular Interactions and Crystal Packing Studies (e.g., Hydrogen Bonding, π-Interactions)
The crystal structure of this compound has not been publicly reported. However, analysis of its molecular structure allows for the prediction of potential intermolecular interactions that would govern its crystal packing. The primary interactions expected would be hydrogen bonding and van der Waals forces.
The N-H group of the carbamate acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen (O-C) serve as hydrogen bond acceptors. It is therefore highly probable that the crystal lattice would be stabilized by intermolecular hydrogen bonds of the N-H···O=C type. Such interactions are a common and dominant feature in the crystal structures of carbamates and related adamantane derivatives. nih.gov
Chromatographic Techniques for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide information on its purity and structural identity through its retention time and mass spectrum.
The mass spectrum, generated by electron ionization (EI), would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (237.34 g/mol ). fluorochem.co.ukscbt.com However, the molecular ion may be weak or absent depending on its stability. The fragmentation pattern is key to confirming the structure. Expected fragmentation would involve the adamantane moiety and the carbamate group. The adamantane cage itself is known to produce characteristic fragment ions at m/z = 135 (adamantyl cation, C₁₀H₁₅⁺), 93, 79, and 77 upon fragmentation. nih.gov Cleavage of the bonds adjacent to the carbamate functional group would also produce characteristic ions.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass/charge) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 237 | [M]⁺ | [C₁₄H₂₃NO₂]⁺ | Molecular Ion |
| 150 | [C₁₀H₁₅CH₂]⁺ | [C₁₁H₁₇]⁺ | Adamantylmethyl cation |
| 135 | [C₁₀H₁₅]⁺ | [C₁₀H₁₅]⁺ | Adamantyl cation (characteristic fragment) |
| 88 | [H₂N(C₂H₅)CO]⁺ | [C₃H₈NO]⁺ | Fragment from the ethylcarbamate moiety |
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)
HR-LC-MS, particularly using techniques like electrospray ionization (ESI), is invaluable for determining the precise elemental composition of a compound. For this compound, this analysis would be used to confirm its molecular formula, C₁₄H₂₃NO₂. In positive ion mode, the compound would be expected to be detected as the protonated molecule, [M+H]⁺, with a calculated exact mass. High-resolution mass spectrometers (like QTOF or Orbitrap) can measure this mass with high accuracy (typically <5 ppm error), allowing for unambiguous confirmation of the elemental formula. This technique is crucial for distinguishing the target compound from isomers or impurities with the same nominal mass.
Table 3: HR-LC-MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₂ |
| Molecular Weight | 237.34 |
| Ionization Mode | ESI Positive |
| Adduct | [M+H]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of non-volatile organic compounds and for purification. The analysis of this compound would typically be performed using a reversed-phase column (e.g., C18). epa.govepa.gov A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, would be used for elution. Detection would likely be achieved using a UV detector, as the carbamate group possesses a chromophore. The purity of the sample is determined by integrating the area of the main peak and any impurity peaks in the chromatogram. The retention time under specific conditions (column, mobile phase, flow rate, temperature) is a characteristic property that can be used for identification.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water or Methanol/Water |
| Detector | UV-Vis (e.g., at 210-230 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties of molecules.
The geometry of a molecule is a critical determinant of its physical and chemical properties. DFT calculations are highly effective in predicting the equilibrium geometric structure of molecules. For the adamantane (B196018) core, its rigid and strain-free tricyclic cage structure is well-established. mdpi.comwikipedia.org Computational studies on adamantane derivatives confirm that the C-C bond lengths within the adamantane portion are typically around 1.53 to 1.54 Å. tandfonline.commdpi.com
The stability of different conformations, especially concerning the flexible carbamate (B1207046) side chain, can be assessed by calculating their relative energies. In carbamates, rotation around the C-N bond leads to different rotamers, such as syn and anti conformations. acs.org Theoretical methods can determine the energy barriers for these rotations and identify the most stable conformer, which is crucial for understanding how the molecule will interact with its environment. For adamantane derivatives, DFT calculations have been used to determine solvation-free energies in various solvents, indicating their stability and solubility in different media. tandfonline.comtandfonline.com
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability and reactivity. mdpi.com
In pristine adamantane, the HOMO and LUMO orbitals are symmetrically distributed across the entire molecule. mdpi.com However, the introduction of substituents, such as the ethylcarbamate group, alters this distribution. Studies on various adamantane derivatives show that functionalization significantly impacts the FMO energies and their localization. bohrium.comtandfonline.commdpi.com For example, in boron-substituted adamantanes, the HOMO is concentrated on the C-B bonds while the LUMO is localized over the boron atom. mdpi.com The HOMO-LUMO gap can be used to calculate global reactivity descriptors that quantify the molecule's behavior.
Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for Adamantane Derivatives (Illustrative Data) Data is hypothetical and based on typical values found for adamantane derivatives in the literature. Actual values for adamantan-1-ylmethyl N-ethylcarbamate would require specific calculation.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -7.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.80 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 6.70 | ELUMO - EHOMO; indicates chemical stability |
| Ionization Potential (I) | 7.50 | -EHOMO; energy required to remove an electron |
| Electron Affinity (A) | 0.80 | -ELUMO; energy released when an electron is added |
| Global Hardness (η) | 3.35 | (I - A) / 2; resistance to change in electron distribution |
| Chemical Potential (μ) | -4.15 | -(I + A) / 2; escaping tendency of electrons |
| Electrophilicity Index (ω) | 2.58 | μ2 / (2η); propensity to accept electrons |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.
For adamantane itself, the MEP surface is generally neutral and uniform. However, for derivatives, the functional groups create distinct regions of varying potential. tandfonline.commdpi.comresearchgate.net In this compound, the oxygen atoms of the carbamate group would create a region of negative electrostatic potential (red/yellow), making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. Conversely, the hydrogen atom on the carbamate nitrogen (N-H) would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. MEP analyses of related adamantane compounds have been used to identify reactive sites and understand intermolecular interactions. bohrium.comtandfonline.com
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bohrium.com Adamantane derivatives are frequently investigated as inhibitors of various enzymes due to the favorable hydrophobic interactions provided by the adamantane cage. mdpi.commdpi.commdpi.com
Docking studies on adamantane-based compounds have revealed their potential to inhibit targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), acetylcholinesterase (AChE), and tyrosyl-DNA phosphodiesterase 1 (TDP1). tandfonline.commdpi.comnih.gov In these studies, the adamantyl group typically occupies a hydrophobic pocket in the active site of the enzyme, while the functional groups form specific interactions, such as hydrogen bonds, with key amino acid residues. For this compound, the carbamate moiety would be crucial for forming hydrogen bonds with the protein target, while the adamantane group would serve as a lipophilic anchor. The binding affinity, often expressed as a docking score, quantifies the strength of these interactions.
Table 2: Illustrative Molecular Docking Results of Adamantane Derivatives Against Various Protein Targets Data compiled from published studies on different adamantane derivatives to illustrate typical binding affinities.
| Adamantane Derivative | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| Adamantane-isothiourea | Acetylcholinesterase (AChE) | -9.2 | Hydrophobic interactions, Pi-Alkyl | tandfonline.com |
| Adamantane-linked triazole | 11β-HSD1 | -8.5 to -9.5 | Hydrophobic interactions | nih.gov |
| Adamantane-thiourea | Urease | -6.5 to -7.8 | H-bonds with active site residues, Ni coordination | mdpi.com |
| Resin acid-adamantane hybrid | TDP1 | -9.0 to -10.5 | H-bond with Ser463, hydrophobic contacts | mdpi.com |
These studies collectively suggest that this compound would likely bind effectively within hydrophobic pockets of protein targets, with the carbamate group providing specificity through hydrogen bonding.
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of a molecule, capturing its conformational flexibility and its interactions with the surrounding environment, such as a solvent. For this compound, MD simulations could illuminate how the molecule explores its conformational space over time. This is particularly important for understanding the orientation of the N-ethylcarbamate side chain relative to the rigid adamantane core.
The simulations would involve placing the molecule in a virtual box filled with a chosen solvent, such as water or a nonpolar solvent, to mimic physiological or experimental conditions. By solving Newton's equations of motion for every atom in the system, a trajectory of the molecule's movement is generated. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the influence of the solvent on these conformational preferences.
Illustrative Data from MD Simulations:
| Simulation Parameter | Potential Finding for this compound |
| Root Mean Square Deviation (RMSD) | Indication of the molecule's structural stability over the simulation time. |
| Root Mean Square Fluctuation (RMSF) | Highlighting the flexibility of specific parts of the molecule, such as the ethyl group. |
| Solvent Accessible Surface Area (SASA) | Quantifying the exposure of different parts of the molecule to the solvent. |
Such studies on other adamantane-containing compounds have demonstrated the utility of MD in understanding how the bulky adamantane group influences the molecule's interaction with its environment and potential binding partners.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound are presently available, the methodology provides a framework for future investigations should a series of analogues be synthesized and tested for a particular biological endpoint.
A 3D-QSAR study, for instance, would involve aligning a set of adamantane-based carbamate analogues and using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely enhance or diminish biological activity. For example, studies on 4-(adamantan-1-yl)-2-substituted quinolines have successfully used 3D-QSAR to elucidate the structure-activity relationships for their anti-tuberculosis activity. nih.gov
Hypothetical QSAR Model Parameters for an Adamantane Carbamate Series:
| QSAR Model | Statistical Parameter | Interpretation |
| CoMFA | q² (cross-validated r²) | A value > 0.5 would indicate good predictive ability of the model. |
| CoMSIA | r² (non-cross-validated r²) | A value close to 1.0 would suggest a strong correlation between the model and the data. |
These models would be instrumental in guiding the rational design of more potent analogues of this compound for a specific therapeutic target.
Analysis of Intermolecular Forces
The way molecules pack in a crystal lattice is dictated by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting crystal morphology, polymorphism, and solubility.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular contacts in a crystal. This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates that of the surrounding molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify key intermolecular interactions.
Potential Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis:
| Interaction Type | Expected Contribution |
| H···H | High |
| C···H/H···C | Moderate |
| O···H/H···O | Moderate |
| N···H/H···N | Low to Moderate |
Energetics of Molecular Dimers (e.g., CLP-Pixel Method)
To gain a deeper, quantitative understanding of the forces governing crystal packing, the energetics of molecular dimers can be calculated. The CLP-Pixel method, for example, is a computational technique that calculates intermolecular interaction energies by considering the coulombic, polarization, dispersion, and repulsion contributions between the electron densities of interacting molecules.
In a hypothetical crystal structure of this compound, various dimeric arrangements would be present. The CLP-Pixel method could be employed to calculate the stabilization energy of each unique dimer, thereby identifying the most significant interactions that hold the crystal together. Studies on other adamantane derivatives have used this method to quantify the strength of different intermolecular interactions, providing insights into the nature of the forces at play. nih.gov
Illustrative Energy Decomposition for a Hypothetical Dimer:
| Energy Component | Example Energy (kJ/mol) |
| Coulombic | -25.0 |
| Polarization | -5.0 |
| Dispersion | -40.0 |
| Repulsion | 20.0 |
| Total Energy | -50.0 |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. By locating bond critical points (BCPs) in the electron density between atoms, one can identify and classify interactions as either shared-shell (covalent) or closed-shell (like hydrogen bonds and van der Waals interactions).
For this compound, QTAIM analysis could be used to confirm the presence of weak intermolecular interactions, such as C-H···O hydrogen bonds, suggested by Hirshfeld surface analysis. The topological properties of the electron density at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of these interactions. Research on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines has demonstrated the power of QTAIM in characterizing N-H···N hydrogen bonds and H···H contacts. rsc.org
Molecular Mechanisms of Biological Activity Excluding Direct Therapeutic Efficacy
Enzyme Inhibition Studies
Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms
While specific studies on the inhibition of soluble epoxide hydrolase (sEH) by adamantan-1-ylmethyl N-ethylcarbamate are not extensively available, the inhibitory activity of structurally related adamantane-containing ureas and carbamates has been documented. The proposed mechanism of action for these inhibitors is centered on their ability to mimic the transition state of the epoxide hydrolysis reaction catalyzed by sEH.
The active site of sEH contains a catalytic triad (B1167595) (Asp335, Tyr383, and Tyr466) that facilitates the nucleophilic attack of a water molecule on an epoxide substrate. Adamantane-based inhibitors are thought to position their urea (B33335) or carbamate (B1207046) moiety within this active site. The carbonyl oxygen of the carbamate can form hydrogen bonds with the tyrosine residues (Tyr383 and Tyr466), while the adamantane (B196018) group anchors the inhibitor in a hydrophobic pocket of the enzyme. This binding stabilizes the enzyme-inhibitor complex, preventing the hydrolysis of endogenous epoxide substrates.
Research on a series of 1,3-disubstituted ureas containing a 1,3-dichloroadamantyl moiety has shown that the adamantane fragment is located inside a hydrophobic pocket formed by residues such as Trp336, Met339, Ile363, and Phe381. The urea or carbamate group forms crucial hydrogen bonds with the catalytic residues. The bulky nature of the adamantane cage is a key feature, providing a strong hydrophobic interaction that contributes significantly to the binding affinity.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Modalities
Carbamates are a well-established class of cholinesterase inhibitors. Their mechanism of action involves the carbamylation of the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This process renders the enzyme temporarily inactive.
The general mechanism for carbamate inhibition of cholinesterases is a pseudo-irreversible process. It begins with the formation of a reversible Michaelis-like complex between the enzyme and the carbamate inhibitor. Subsequently, the catalytic serine hydroxyl group attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate, which then resolves into a carbamylated enzyme and the alcohol leaving group (in this case, adamantan-1-ylmethanol). The carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during acetylcholine (B1216132) hydrolysis. This slow decarbamylation rate is the basis for the inhibitory effect.
The structure of the N-substituent on the carbamate can influence the selectivity towards AChE or BChE. For instance, N-ethylcarbamates have been noted to exhibit a moderate preference for BChE. The bulky adamantane moiety in this compound likely interacts with the hydrophobic regions of the active site gorge of both enzymes, contributing to the binding affinity.
Urease Inhibition Pathways
While direct studies on the urease inhibition by this compound are limited, research on adamantane-linked derivatives has shown potent inhibitory activity. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate.
Studies on other adamantane derivatives, such as those linked to hydrazine-1-carbothioamide, have demonstrated potent urease inhibition, with IC50 values in the low micromolar range. This suggests that the adamantane scaffold is a promising feature for the design of urease inhibitors.
Inhibition of SUMO E1 Enzyme
The SUMO (Small Ubiquitin-like Modifier) activating enzyme (SAE or SUMO E1) is the first and rate-limiting enzyme in the SUMOylation cascade, an important post-translational modification process. The activation of SUMO by the E1 enzyme is an ATP-dependent process that involves the formation of a high-energy thioester bond between the E1 enzyme and SUMO.
While there is no direct evidence of this compound inhibiting the SUMO E1 enzyme, the general strategies for inhibiting E1 enzymes often involve targeting the ATP-binding site or the catalytic cysteine residue. Some inhibitors act as ATP-competitive inhibitors, while others can form covalent adducts with the catalytic cysteine. Given the structure of this compound, a non-covalent, allosteric, or competitive inhibition mechanism would be more likely than a covalent one targeting the catalytic cysteine, unless the carbamate were to be metabolically activated. Further research would be needed to explore any potential interaction with the SUMO E1 enzyme.
Receptor Interaction and Ligand Binding Research
Adenosine (B11128) A1 Receptor Antagonism and Ligand Design
The adenosine A1 receptor is a G protein-coupled receptor that plays a significant role in various physiological processes. While there are no specific studies detailing the interaction of this compound with the adenosine A1 receptor, the adamantane moiety is a known pharmacophore in the design of ligands for various receptors, including adenosine receptors.
The design of adenosine A1 receptor antagonists often focuses on creating molecules that can occupy the receptor's binding pocket and prevent the binding of the endogenous agonist, adenosine. The lipophilic adamantane group can be a valuable component in such ligands, as it can engage in hydrophobic interactions with the transmembrane helices of the receptor.
Research on various classes of adenosine A1 receptor antagonists has highlighted the importance of bulky, hydrophobic groups for achieving high affinity and selectivity. For this compound to act as an antagonist, the adamantane group would likely anchor the molecule in a hydrophobic pocket, while the N-ethylcarbamate portion could form hydrogen bonds or other interactions with key residues in the binding site. However, without specific binding data, its activity as an adenosine A1 receptor antagonist remains speculative.
NMDA Receptor Antagonism (General Adamantane Context)
The adamantane moiety is a key structural feature in several clinically significant N-methyl-D-aspartate (NMDA) receptor antagonists. Compounds such as memantine (B1676192) and amantadine, which are derivatives of adamantane, function as uncompetitive antagonists, exhibiting their effects by blocking the open ion channel of the NMDA receptor. nih.govnih.gov This mechanism is described as an "open-channel block," where the antagonist enters and physically occludes the channel pore only after the receptor has been activated by its agonists, glutamate (B1630785) and glycine. nih.govosti.gov
The therapeutic advantage of adamantane derivatives like memantine is linked to their specific kinetic properties. nih.gov They possess rapid blocking and unblocking rates, which means they can quickly enter the activated channel to prevent excessive ion flow (a hallmark of neurotoxicity) but also readily dissociate as the pathological stimulation subsides. nih.gov This allows for the preservation of normal physiological NMDA receptor activity. nih.gov The adamantane cage itself is crucial for this activity; its rigid, lipophilic, and three-dimensional structure is well-suited to fit within the vestibule of the ion channel, lodging between key helical regions to physically block ion permeation. osti.govresearchgate.net
While direct studies on this compound's activity at the NMDA receptor are not extensively detailed in available literature, its structural incorporation of the adamantane core suggests a potential for similar interactions. The mechanism could involve the uncharged molecule partitioning into the cell membrane and then accessing the channel through a hydrophobic pathway, a process known as membrane-to-channel inhibition (MCI). frontiersin.orgbiorxiv.org
Interactions with P2X7 and Sigma-2 Receptors
Research has demonstrated that the adamantane scaffold is a versatile pharmacophore for targeting receptors beyond the NMDA system, including the P2X7 and Sigma-2 receptors.
P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain, has been a target for adamantane-containing antagonists. nih.govnih.gov A notable example is N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), which shares the N-(adamantan-1-ylmethyl) core with the subject compound. nih.gov AACBA was found to be a potent inhibitor of the human P2X7 receptor. nih.gov Structure-activity relationship (SAR) studies on related adamantanyl benzamides have shown that modifications, such as adding fluorine to the adamantane bridgeheads, can improve metabolic stability while maintaining potent antagonism. acs.org These findings indicate that the N-(adamantan-1-ylmethyl) group is a key component for high-affinity binding to the P2X7 receptor.
Sigma-2 Receptor: The sigma-2 receptor (σ2R), recently identified as TMEM97, is implicated in cancer biology and central nervous system disorders. nih.govfrontiersin.org Adamantane-based structures have been successfully developed as ligands for this receptor. nih.gov Molecular modeling and in vitro studies suggest that adamantane derivatives can interact with the active site of the σ2R in a manner comparable to high-affinity reference ligands. nih.gov The adamantane cage serves as a suitable scaffold for attaching functional groups that can be used for tumor imaging or targeted drug delivery, highlighting its utility in designing σ2R ligands. nih.gov
| Receptor Target | Key Finding for Adamantane Derivatives | Example Compound | Observed Potency (IC50) |
|---|---|---|---|
| P2X7 Receptor | N-(adamantan-1-ylmethyl) core is a key feature for antagonism. nih.gov | AACBA | ~18 nM (human, calcium flux assay) nih.gov |
| Sigma-2 Receptor | Adamantane serves as an effective scaffold for designing ligands. nih.gov | Various synthesized adamantane-based compounds | Data suggests comparable interaction to reference ligands. nih.gov |
Structural Activity Relationship (SAR) Investigations
Impact of Adamantane Core Substitution on Molecular Interactions
The adamantane core is a cornerstone in medicinal chemistry due to its unique combination of properties. researchgate.net Its high lipophilicity, conformational rigidity, and metabolic stability make it a valuable "add-on" to pharmacophores. researchgate.netpensoft.net Incorporating an adamantyl group can significantly enhance a molecule's bioavailability and modulate its therapeutic efficacy by improving its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netpensoft.net
Role of the Carbamate Moiety in Biological Recognition
The carbamate group (-NH-C(=O)-O-) is a critical functional moiety in medicinal chemistry, valued for its chemical stability and its ability to act as a peptide bond surrogate. nih.govacs.org Structurally, it is an amide-ester hybrid that exhibits good proteolytic stability and can permeate cell membranes. nih.govnih.gov
The carbamate moiety in this compound likely plays several roles in biological recognition:
Hydrogen Bonding: The group contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two oxygen atoms), allowing it to form key interactions with amino acid residues in a receptor's binding site. nih.govacs.org
Conformational Restriction: Due to the delocalization of electrons from the nitrogen to the carbonyl group, the C-N bond has partial double-bond character, which restricts rotation. nih.govacs.org This imposes a degree of conformational rigidity that can help lock the molecule into a bioactive conformation.
Modulation of Properties: By varying the substituents on the nitrogen and oxygen termini of the carbamate, it is possible to modulate the molecule's biological and pharmacokinetic properties, such as stability and lipophilicity. nih.govnih.govresearchgate.net
Conformational Flexibility and Ligand-Binding Specificity
This flexibility is not a liability but a crucial aspect of ligand-receptor interactions, often described by an "induced fit" model rather than a simple "lock-and-key" mechanism. ub.eduresearchgate.net The ability of the ligand to adopt different conformations allows it to adapt to the specific topography of a receptor's binding site. scilit.comnih.gov This conformational adaptability is critical for achieving high binding affinity and specificity. nih.gov
The energetic cost of a ligand losing conformational entropy upon binding must be offset by favorable enthalpic interactions (like hydrogen bonds and van der Waals forces) with the receptor. biorxiv.org The specific arrangement of the bulky adamantane group relative to the polar carbamate group, dictated by the rotational freedom of the linker, will determine the compound's ability to bind to different receptors. A molecule that can adopt multiple low-energy conformations may be able to interact with several different targets, whereas a more rigid molecule might be more selective for a single receptor. Computational and experimental methods are used to explore this conformational space to understand how a ligand's flexibility influences its biological activity. scilit.comnih.gov
Advanced Research Applications
Chemical Probe Development
There is no specific data available on the design or application of adamantan-1-ylmethyl N-ethylcarbamate as a fluorescent antagonist for receptor studies, nor its use in cellular imaging or molecular pharmacology. Research into fluorescent probes often involves conjugating a fluorophore to a pharmacophore. While other adamantane (B196018) derivatives have been functionalized to create fluorescent ligands for receptors such as the N-methyl-D-aspartate (NMDA) receptor, no such applications have been reported for this compound.
Materials Science Considerations
While some commercial suppliers list adamantane derivatives, including this compound, under categories such as "Material Science" or "Electronic Materials," there is a lack of published research to substantiate these classifications or to provide any detail on its potential applications in this field. The development of adamantane-based polymers and functional materials is an active area of research, but studies detailing the incorporation or role of this compound in such materials are not publicly available.
Incorporation into Polymeric Systems and Dendrimers
There is no available research specifically documenting the incorporation of this compound into polymeric systems or dendrimers. While the adamantane moiety is widely used in polymer and dendrimer chemistry to create materials with controlled physicochemical and biological properties, studies on this particular derivative have not been published. pensoft.netresearchgate.net The unique lipophilic nature of the adamantane cage is often leveraged for creating supramolecular assemblies and drug delivery systems, but the specific role and synthetic pathways for this compound in this context remain unexplored. pensoft.netresearchgate.net
Exploration in Nanomaterials Research
Scientific literature lacks specific studies on the use of this compound in the field of nanomaterials research. The broader category of adamantane derivatives is recognized for its potential in creating structural scaffolds for various drug delivery systems, including nanoparticles like liposomes. researchgate.net However, no research has been specifically dedicated to the exploration or application of this compound within this domain.
Theoretical Studies on Energetic Materials (e.g., Nitrogen-rich Adamantanes)
There are no theoretical or computational studies in the available literature that investigate this compound as a potential energetic material. Research in this area typically focuses on compounds with a high density of nitro, nitramine, or other explosophoric groups, often in combination with a cage structure like adamantane to increase density and thermal stability. dtic.mil this compound does not possess the typical functional groups associated with high-energy materials, and as such, has not been a subject of theoretical investigation in this context. nih.gov
Conjugation Chemistry for Targeted Delivery
Role as Payloads in Antibody-Drug Conjugates (ADCs)
There is no published evidence to suggest that this compound has been evaluated or utilized as a payload in antibody-drug conjugates (ADCs). ADCs are complex biopharmaceuticals that combine a monoclonal antibody with a potent cytotoxic agent (payload) via a chemical linker to target cancer cells. nih.govresearchgate.net The payloads used in ADCs are typically highly potent cytotoxic drugs, and there is no indication in the literature that this compound possesses the required cytotoxic activity or has been considered for this application. preprints.orgnjbio.com
Future Directions and Emerging Research Avenues
Development of Novel Adamantane-Carbamate Architectures
The structural framework of adamantan-1-ylmethyl N-ethylcarbamate offers significant opportunities for the rational design of novel molecular architectures with tailored properties. Future research will likely focus on systematic modifications of the core components: the adamantane (B196018) cage, the carbamate (B1207046) linker, and the N-ethyl group.
One promising direction is the synthesis of multivalent architectures. By linking multiple this compound units to a central scaffold, it may be possible to create molecules with enhanced binding affinity and avidity for biological targets. tu-darmstadt.de Such multimeric structures could be assembled using scaffolds like cyclodextrins or dendrimers, which are known to form host-guest complexes with adamantane moieties. nih.gov
Furthermore, the incorporation of this compound into larger supramolecular assemblies is an exciting prospect. whiterose.ac.uk The adamantane group can act as a versatile building block for creating complex, self-assembling systems with applications in nanotechnology and drug delivery.
Table 1: Potential Scaffolds for Multivalent Adamantane-Carbamate Architectures
| Scaffold Type | Potential Advantages | Example Application |
|---|---|---|
| Cyclodextrins | Biocompatibility, ability to enhance solubility | Targeted drug delivery |
| Dendrimers | High degree of functionalization, precise control over size and shape | High-avidity receptor binding |
| Polymers | Tunable physical properties, potential for stimuli-responsive behavior | Smart materials, controlled release systems |
Advanced Computational Approaches for Structure-Function Elucidation
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby guiding synthetic efforts and biological testing. Future research will undoubtedly leverage advanced computational methods to explore its conformational landscape, electronic properties, and potential interactions with biological macromolecules.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's stable conformations and to analyze its electronic structure. dntb.gov.ua This information is crucial for understanding its reactivity and how it might interact with biological targets. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution or within a lipid bilayer, which is particularly relevant given the lipophilic nature of the adamantane group. nih.gov
Docking studies will be instrumental in identifying potential protein targets and in predicting the binding modes of this compound. mdpi.com By screening virtual libraries of proteins, researchers can generate hypotheses about the compound's mechanism of action, which can then be validated experimentally. nih.gov
Table 2: Proposed Computational Studies for this compound
| Computational Method | Research Question | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | What are the most stable conformations and the electronic properties of the molecule? | Understanding of molecular geometry, reactivity, and spectroscopic properties. |
| Molecular Dynamics (MD) | How does the molecule behave in a biological environment (e.g., water, membrane)? | Insights into solvation, membrane permeability, and dynamic interactions. |
| Molecular Docking | What are the potential biological targets and binding modes? | Identification of putative protein targets and prediction of binding affinities. |
Exploration of Unconventional Biological Targets
The adamantane moiety is known to interact with a variety of biological targets, leading to a broad range of pharmacological activities, including antiviral, antibacterial, and anticancer effects. ontosight.aiontosight.ai While the biological profile of this compound is yet to be fully elucidated, its structure suggests several intriguing possibilities for unconventional biological targets.
Given the lipophilic character of the adamantane cage, membrane-associated proteins and ion channels represent a promising class of targets. nih.gov Adamantane derivatives have been shown to modulate the function of various ion channels, and it is plausible that this compound could exhibit similar activities. researchgate.net
Furthermore, the carbamate group can act as a hydrogen bond donor and acceptor, potentially enabling interactions with the active sites of enzymes. For instance, some carbamates are known to be inhibitors of cholinesterases, and this possibility could be explored for the title compound. The unique shape and rigidity of the adamantane group could confer selectivity for specific enzyme isoforms. nih.gov
Integration with Emerging Synthetic Methodologies
Advances in synthetic organic chemistry are continually providing new tools for the efficient and selective construction of complex molecules. Future research on this compound will benefit from the integration of these emerging synthetic methodologies to create novel analogs and to streamline the synthesis of the parent compound.
One area of interest is the development of more efficient methods for the synthesis of carbamates. While traditional methods often involve the use of phosgene (B1210022) or its derivatives, newer, milder, and more environmentally friendly approaches are being developed. The Ritter reaction, for example, offers a route to N-(adamantan-1-yl)amides from adamantane-1-ol and nitriles, which could potentially be adapted for carbamate synthesis. researchgate.net
Another exciting avenue is the late-stage functionalization of the adamantane cage. This would allow for the rapid diversification of the this compound scaffold, enabling the exploration of structure-activity relationships in a more efficient manner. Recent advances in C-H activation chemistry could be particularly valuable in this regard.
Application in New Chemical Biology Tools
The unique properties of the adamantane group make it an attractive component for the design of chemical biology tools to probe and manipulate biological systems. This compound could serve as a starting point for the development of such tools.
For example, the adamantane moiety's ability to anchor molecules within the lipid bilayer of cell membranes could be exploited in the design of novel drug delivery systems. nih.gov By attaching a therapeutic agent to the adamantane-carbamate scaffold, it may be possible to achieve targeted delivery to specific cell types or tissues.
Furthermore, the adamantane group can be used as a "warhead" for fragment-based drug discovery. By identifying small fragments that bind to a biological target, and then linking them to an adamantane-carbamate scaffold, it may be possible to develop potent and selective inhibitors. The adamantane group's well-defined shape and lipophilicity can enhance the binding affinity of the linked fragments. researchgate.net
Q & A
Q. What synthetic methodologies are commonly employed to prepare adamantan-1-ylmethyl N-ethylcarbamate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: this compound can be synthesized via carbamate formation reactions, typically involving the reaction of adamantane-derived alcohols with isocyanates or via nucleophilic substitution. For example, analogous adamantane-urea derivatives (e.g., 1-(adamantan-1-ylmethyl)-3-arylureas) are synthesized by reacting isocyanate intermediates with substituted anilines under mild conditions, achieving yields >90% . Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Catalysis: Base catalysts (e.g., triethylamine) improve nucleophilic attack efficiency.
- Temperature Control: Reactions performed at 0–25°C minimize side reactions.
- Purification: Column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic spectral features should researchers prioritize?
Methodological Answer:
- 1H/13C NMR: Confirm the adamantane backbone (δ 1.4–2.1 ppm for adamantyl protons; δ 28–40 ppm for quaternary carbons) and carbamate linkage (NH resonance at δ 6.0–8.5 ppm; carbonyl at δ 150–160 ppm) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+ or [M–H]–) validate molecular weight, while fragmentation patterns confirm substituents (e.g., adamantyl loss at m/z 135) .
- X-ray Crystallography: Resolves stereochemistry and bond lengths (e.g., C–O carbamate bond ~1.33 Å; adamantane C–C bonds ~1.54 Å) .
Advanced Research Questions
Q. How can researchers design in vivo experiments to assess the P2X7 receptor antagonism of this compound in inflammatory pain models?
Methodological Answer:
- Animal Models: Use rodent models (e.g., CFA-induced inflammation) to evaluate analgesic efficacy. Administer compound intraperitoneally (1–10 mg/kg) and monitor mechanical allodynia via von Frey filaments .
- Biomarker Analysis: Measure ATP-induced IL-1β release in serum (P2X7 activation marker) via ELISA. Compare with controls (e.g., oxidized ATP) .
- Dose-Response Curves: Establish ED50 values and assess receptor specificity using P2X7 knockout models .
Q. What experimental and computational strategies resolve contradictions in crystallographic data during structural elucidation of adamantane derivatives?
Methodological Answer:
- Refinement Software: Use SHELXL for high-resolution data to address disorder in adamantane moieties. Adjust occupancy factors for overlapping atoms .
- Comparative Analysis: Cross-validate with known adamantane structures (e.g., C–C bond lengths: 1.54 Å vs. 1.52 Å in non-adamantane carbamates) .
- DFT Calculations: Predict molecular geometry (e.g., B3LYP/6-31G* level) and compare with experimental data to resolve ambiguities .
Q. How can QSAR modeling guide the optimization of this compound derivatives for enhanced pharmacokinetic properties?
Methodological Answer:
- Descriptor Selection: Include logP (lipophilicity), polar surface area (membrane permeability), and H-bond donors/acceptors (solubility) .
- Training Data: Use bioactivity data from P2X7 antagonist studies (IC50 values) to correlate structural features (e.g., substituent electronegativity) with efficacy .
- Validation: Cross-check predictions with in vitro assays (e.g., metabolic stability in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
